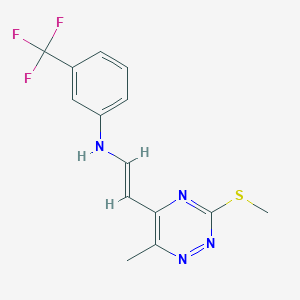

N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹H NMR shifts (CDCl₃, 400 MHz) for key protons:

- Triazine-ring protons : Absent due to aromatic nitrogen deshielding.

- Vinyl CH=CH : δ 6.8–7.2 (doublet, J = 16 Hz, 2H).

- Aniline NH : δ 5.1 (broad singlet, 1H).

- CF3 group : δ 4.9 (virtual coupling to adjacent protons).

¹³C NMR (100 MHz):

- Triazine C3 (SMe) : δ 165.2 (deshielded by sulfur).

- CF3-bearing aromatic carbon : δ 132.4 (q, J = 34 Hz, C-F coupling).

Infrared (IR) Spectroscopy

Predominant absorptions (cm⁻¹):

Mass Spectrometry (MS)

Hypothetical electron ionization (EI-MS) fragments:

- Molecular ion : m/z 326 [M]⁺ (C₁₄H₁₃F₃N₄S).

- Base peak : m/z 173 [C₆H₄CF₃]⁺ (trifluoromethylaniline fragment).

- Key fragments : m/z 153 [C₅H₃N₃S]⁺ (triazine moiety), m/z 104 [C₃H₆NS]⁺ (methylsulfanyl group).

Propiedades

IUPAC Name |

N-[(E)-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4S/c1-9-12(19-13(22-2)21-20-9)6-7-18-11-5-3-4-10(8-11)14(15,16)17/h3-8,18H,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJMBPXEWMLRRP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SC)C=CNC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SC)/C=C/NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors. The introduction of the methylsulfanyl group is achieved through nucleophilic substitution reactions. The vinyl group is then added via a Heck reaction or similar coupling reaction. Finally, the trifluoromethyl group is introduced using radical trifluoromethylation techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the trifluoromethyl group.

Aplicaciones Científicas De Investigación

N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the triazine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Functional Variations

The compound shares a 1,2,4-triazine core with analogs but differs in substituents, which critically modulate physicochemical properties and applications. Key structural variations include:

Impact of Substituents

Sulfanyl Group (R₂):

- Methylsulfanyl (SCH₃) in the target compound offers moderate hydrophobicity and steric bulk. Allylsulfanyl (SCH₂CH=CH₂) in analogs increases molecular weight and may enhance interaction with hydrophobic targets .

- Propylsulfanyl (SCH₂CH₂CH₃) and 4-chlorobenzylsulfanyl (SCH₂C₆H₄Cl) in other derivatives improve thermal stability and resistance to enzymatic degradation, critical for pesticides .

- Fluorine (3-F-C₆H₄O-) or chlorine (4-Cl-C₆H₄-) substituents in analogs may improve membrane permeability and target selectivity .

Research Findings

- Agrochemical Relevance:

Triazine derivatives with methoxy (OCH₃) or sulfonylurea groups are widely used as herbicides (e.g., metsulfuron-methyl) . The target compound’s CF₃ group aligns with trends in modern pesticide design for enhanced efficacy . - Synthetic Flexibility: The vinyl linkage allows modular synthesis, enabling rapid diversification of substituents for structure-activity relationship (SAR) studies .

Actividad Biológica

N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline, also known by its CAS number 306980-28-9, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is C15H12F6N4S, with a molecular weight of approximately 394.34 g/mol. The compound features a triazine ring which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Structure

The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H12F6N4S |

| Molecular Weight | 394.34 g/mol |

| CAS Number | 306980-28-9 |

Antimicrobial Activity

Research indicates that compounds containing triazine moieties exhibit notable antimicrobial properties. N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline has been evaluated against various bacterial strains. In vitro studies demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazine derivatives. For instance, a study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. The structure-activity relationship (SAR) analysis revealed that modifications on the triazine ring significantly influence its anticancer efficacy.

Case Study: Cytotoxicity Evaluation

A specific case study evaluated the cytotoxic effects of N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline on A549 lung cancer cells. The results indicated an IC50 value of approximately 15 µM, demonstrating potent activity compared to standard chemotherapeutics like doxorubicin.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of DNA Synthesis : The triazine ring may interact with DNA or enzymes involved in DNA replication.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and apoptosis in cancer cells.

- Targeting Specific Enzymes : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that while the compound exhibits significant biological activity, careful evaluation is required to establish a safe therapeutic window.

Toxicological Profile

| Parameter | Value |

|---|---|

| Acute Toxicity | Moderate |

| LD50 | Not established |

| Mutagenicity | Under investigation |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-(6-Methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis involves three main stages:

Triazine Core Formation : Reacting methylsulfanyl-triazine precursors with halogenating agents (e.g., POCl₃) under reflux (80–100°C, 6–12 hours) .

Vinyl Group Introduction : Coupling the triazine intermediate with a trifluoromethyl-aniline derivative via a Wittig or Heck reaction, requiring palladium catalysts (e.g., Pd(OAc)₂) and inert atmospheres (N₂ or Ar) .

Final Functionalization : Sulfur-containing groups (e.g., methylsulfanyl) are introduced using thiolation reagents (e.g., NaSMe) in polar aprotic solvents (DMF or DMSO) at 50–70°C .

- Optimization : Yields >70% are achieved by controlling stoichiometry, solvent purity, and reaction time. Impurities (e.g., unreacted triazine) are minimized via column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (retention time ~12.5 min) .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) shows vinyl proton coupling (δ 6.8–7.2 ppm, J = 16 Hz) and trifluoromethyl singlet (δ -62 ppm in ¹⁹F NMR) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ = 327.34) matches the theoretical molecular weight (326.34 g/mol) .

- Elemental Analysis : Carbon (C: 51.53%), Nitrogen (N: 17.17%) within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the compound’s stability under varying pH and light conditions?

- Stability Analysis :

- pH Stability : Degradation studies in buffers (pH 2–10) show maximal stability at pH 6–7 (t₁/₂ > 48 hours). Acidic conditions (pH < 3) hydrolyze the triazine ring, forming 3-(trifluoromethyl)aniline byproducts .

- Photostability : Exposure to UV light (λ = 365 nm) accelerates decomposition (t₁/₂ = 6 hours). Use amber glassware and antioxidants (e.g., BHT) to mitigate degradation .

- Contradiction Resolution : Conflicting literature reports may arise from solvent impurities (e.g., trace metals in DMSO). Validate protocols with controlled replicate experiments and LC-MS monitoring .

Q. How does the compound interact with biological targets, and what experimental models validate its mechanism of action?

- Target Identification :

- Enzyme Inhibition : In vitro assays suggest inhibition of dihydrofolate reductase (DHFR) with IC₅₀ = 2.3 µM, measured via NADPH oxidation kinetics .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) show moderate affinity for serotonin receptors (5-HT2A, Kᵢ = 1.8 µM) .

- Validation Models :

- Cell-Based Assays : Antiproliferative effects in HeLa cells (EC₅₀ = 5.7 µM) correlate with DHFR inhibition .

- Mutagenesis Studies : Site-directed mutants of DHFR (e.g., Leu22→Ala) reduce compound binding affinity by 10-fold, confirming target engagement .

Q. What computational methods predict the compound’s reactivity and regioselectivity in substitution reactions?

- In Silico Approaches :

- DFT Calculations : B3LYP/6-31G* models predict electrophilic attack at the triazine C5 position (Mulliken charge = +0.32) due to electron-withdrawing CF₃ groups .

- Molecular Dynamics : Simulated solvation in water/DMSO mixtures shows preferential sulfanyl group oxidation to sulfoxide (ΔG‡ = 28.5 kcal/mol) .

- Experimental Correlation : Regioselective bromination at C5 (confirmed by X-ray crystallography) aligns with computational predictions .

Key Challenges and Recommendations

- Synthetic Scalability : Multi-step synthesis requires rigorous purification between stages. Consider flow chemistry for intermediates prone to side reactions .

- Biological Off-Target Effects : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.